3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid
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Overview
Description
3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid is a synthetic organic compound with the molecular formula C12H10F3N3O2 and a molecular weight of 285.22 g/mol . This compound is characterized by the presence of a quinazoline ring substituted with a trifluoromethyl group and an amino propanoic acid moiety. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied in medicinal chemistry .
Preparation Methods
The synthesis of 3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid typically involves the reaction of 2-(trifluoromethyl)quinazoline with an appropriate amino acid derivative under specific reaction conditions. One common method involves the use of an ethanolic solution of the primary amine derivative and the appropriate aldehyde in the presence of a few drops of glacial acetic acid, followed by refluxing overnight . The residue is then washed with distilled water and extracted to obtain the desired product.
Chemical Reactions Analysis
3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.
Scientific Research Applications
3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex quinazoline derivatives.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to their biological effects. For example, they may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to interact with biological membranes and targets .
Comparison with Similar Compounds
3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid can be compared with other quinazoline derivatives, such as:
2-(2-(Dimethylamino)quinazolin-4-yloxy)-N-phenylacetamide: Known for its anti-influenza virus activity.
N-(2-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)quinazolin-4-yloxy)ethyl)benzamide: Exhibits significant anti-inflammatory and antibacterial activities.
The unique presence of the trifluoromethyl group in this compound distinguishes it from other quinazoline derivatives, contributing to its distinct chemical and biological properties .
Properties
IUPAC Name |
3-[[2-(trifluoromethyl)quinazolin-4-yl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2/c13-12(14,15)11-17-8-4-2-1-3-7(8)10(18-11)16-6-5-9(19)20/h1-4H,5-6H2,(H,19,20)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTGFASVBWSAIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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